Cas no 51818-11-2 (2-Formylbenzene-1,4-disulfonate)

2-Formylbenzene-1,4-disulfonate is a versatile aromatic sulfonate compound featuring both formyl and sulfonate functional groups. Its dual functionality enables applications in organic synthesis, particularly as an intermediate for producing dyes, pharmaceuticals, and specialty chemicals. The sulfonate groups enhance water solubility, facilitating reactions in aqueous media, while the formyl group serves as a reactive site for further derivatization, such as condensation or reduction reactions. This compound’s stability and compatibility with various reaction conditions make it a valuable building block in fine chemical manufacturing. Its structural properties also lend utility in coordination chemistry and as a ligand precursor for metal complexes.
2-Formylbenzene-1,4-disulfonate structure
51818-11-2 structure
商品名:2-Formylbenzene-1,4-disulfonate
CAS番号:51818-11-2
MF:C7H4O7S2
メガワット:264.2325
CID:819912
PubChem ID:13587923

2-Formylbenzene-1,4-disulfonate 化学的及び物理的性質

名前と識別子

    • 2-Formylbenzene-1,4-disulfonic acid
    • 2,5-DISULPHOBENALDEHYDE
    • 2,5-DISULPHOBENZALDEHYDE
    • 2-Formylbenzene-1,4-disulfonate
    • 2-methanoylbenzene-1,4-disulfonate
    • SBB052216
    • A828799
    • 2,5-Disulfobenzaldehyde
    • 2-Formylbenzene-1,4-disulfonicacid
    • AC-12735
    • 730912-46-6
    • AKOS015961004
    • 2-FORMYL-1,4-BENZENEDISULFONIC ACID
    • SCHEMBL867464
    • YSCH0094
    • SY338596
    • DB-020139
    • 51818-11-2
    • MFCD03840860
    • インチ: 1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14)/p-2
    • InChIKey: DILXLMRYFWFBGR-UHFFFAOYSA-L
    • ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1C([H])=O)S(=O)(=O)[O-])(=O)(=O)[O-]

計算された属性

  • せいみつぶんしりょう: 265.955495g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.1
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 265.955495g/mol
  • 単一同位体質量: 265.955495g/mol
  • 水素結合トポロジー分子極性表面積: 143Ų
  • 重原子数: 16
  • 複雑さ: 452
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.8±0.1 g/cm3
  • PSA: 142.57000
  • LogP: 2.15410

2-Formylbenzene-1,4-disulfonate セキュリティ情報

2-Formylbenzene-1,4-disulfonate 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Formylbenzene-1,4-disulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181753-1g
sodium 2-formylbenzene-1,4-disulfonate
51818-11-2 97%
1g
¥1969.00 2024-05-10
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
ML1586692-5g
2-Formylbenzene-1,4-disulfonate
51818-11-2 97%
5g
¥1600 2023-11-08
Apollo Scientific
OR2923-1g
Disodium 2-formylbenzene-1,4-disulphonate
51818-11-2
1g
£149.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-506334-5 g
Disodium 2-formylbenzene-1,4-disulphonate,
51818-11-2
5g
¥18,577.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-506334-5g
Disodium 2-formylbenzene-1,4-disulphonate,
51818-11-2
5g
¥18577.00 2023-09-05
Alichem
A019088072-5g
Sodium 2-formylbenzene-1,4-disulfonate
51818-11-2 97%
5g
$400.00 2023-09-01
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
ML1586692-1g
2-Formylbenzene-1,4-disulfonate
51818-11-2 97%
1g
¥500 2023-11-08
Crysdot LLC
CD12065892-10g
Sodium 2-formylbenzene-1,4-disulfonate
51818-11-2 97%
10g
$393 2024-07-24

2-Formylbenzene-1,4-disulfonate 関連文献

2-Formylbenzene-1,4-disulfonateに関する追加情報

Introduction to 2-Formylbenzene-1,4-disulfonate (CAS No. 51818-11-2)

2-Formylbenzene-1,4-disulfonate, with the chemical formula C₆H₄(CO)₂(SO₄)₂, is a highly versatile sulfonated derivative of benzaldehyde. This compound, identified by its CAS number 51818-11-2, has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and functional properties. The presence of both aldehyde and sulfonate functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, including drugs and agrochemicals.

The molecular structure of 2-formylbenzene-1,4-disulfonate consists of a benzene ring substituted with two formyl (CHO) groups and two sulfonate (SO₄H) groups at the 1 and 4 positions. This arrangement imparts remarkable reactivity, enabling its use in a wide range of chemical transformations. The compound’s solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) further enhances its utility in both laboratory-scale reactions and industrial applications.

In recent years, 2-formylbenzene-1,4-disulfonate has been extensively studied for its potential applications in medicinal chemistry. Its ability to serve as a precursor for the synthesis of heterocyclic compounds has opened new avenues for drug development. For instance, researchers have explored its use in constructing Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. The sulfonate groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties onto the benzene core.

One of the most compelling aspects of 2-formylbenzene-1,4-disulfonate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including viral replication and cancer progression. By modifying the structure of this compound to include specific pharmacophores, scientists have been able to develop novel inhibitors that target these enzymes with high selectivity. Recent studies have demonstrated that derivatives of 2-formylbenzene-1,4-disulfonate exhibit potent inhibitory activity against certain proteases, making them promising candidates for further development into therapeutic agents.

The compound’s reactivity also makes it an attractive candidate for materials science applications. For example, it can be used to functionalize polymers with aldehyde and sulfonate groups, enhancing their adhesion properties or creating stimuli-responsive materials. These functionalized polymers find applications in coatings, adhesives, and even smart materials that can respond to environmental stimuli such as pH changes or temperature variations.

From an industrial perspective, the production of 2-formylbenzene-1,4-disulfonate on a large scale requires careful optimization to ensure high yield and purity. Advances in catalytic processes have enabled more efficient synthesis methods, reducing costs and environmental impact. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its manufacturing.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 2-formylbenzene-1,4-disulfonate derivatives. Researchers have synthesized various analogs to assess their biological activity across different disease models. Preliminary findings suggest that certain modifications can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. These discoveries underscore the importance of this compound as a building block for innovative drug candidates.

In conclusion,2-formylbenzene-1,4-disulfonate (CAS No. 51818-11-2) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research continues to uncover new possibilities for this molecule,2-formylbenzene-1,4-disulfonate is poised to remain a cornerstone in synthetic chemistry and medicinal chemistry endeavors.

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Amadis Chemical Company Limited
(CAS:51818-11-2)2-Formylbenzene-1,4-disulfonate
A828799
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はかる:1g
価格 ($):165.0